3-phenyl-2-propionyl-5(2H)-isoxazolone

Description

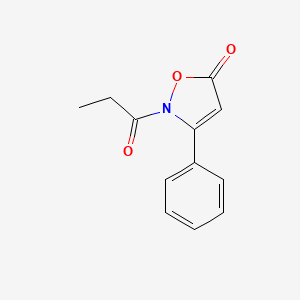

3-Phenyl-2-propionyl-5(2H)-isoxazolone is a synthetic heterocyclic compound characterized by an isoxazolone core substituted with a phenyl group at position 3 and a propionyl group (CH2CH2CO-) at position 2. Isoxazolones are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their diverse reactivity and applications in medicinal chemistry and agrochemicals. The propionyl group may enhance lipophilicity and influence reactivity, particularly in nucleophilic substitutions or cyclization reactions .

Properties

IUPAC Name |

3-phenyl-2-propanoyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-12(15)16-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKPLIWGKWTSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(=CC(=O)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-propionyl-5(2H)-isoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydroxylamine with a β-keto ester, followed by cyclization to form the isoxazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-propionyl-5(2H)-isoxazolone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of the carbonyl group to alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an isoxazolone oxide, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in biological studies.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-phenyl-2-propionyl-5(2H)-isoxazolone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Isoxazolone derivatives vary widely based on substituent type and position. Key comparisons include:

4-Propionyl-3-(4-Bromophenylamino)-2-(5-Nitropyridin-2-yl)Isoxazol-5(2H)-One (11a)

- Substituents: Propionyl at position 4, bromophenylamino at position 3, and nitropyridinyl at position 2.

- Properties : Melting point 219°C, molecular weight ~400 g/mol (estimated).

- Reactivity : Undergoes rearrangement with triethylamine to form imidazo[1,2-a]pyridines or indoles, driven by nucleophilic attack at C-4 .

- Contrast: The propionyl group at position 4 (vs.

Hymexazol (5-Methyl-3(2H)-Isoxazolone)

- Substituents : Methyl at position 5 and hydroxyl at position 3.

- Properties : M.p. 86–87°C, molecular weight 99.1 g/mol.

- Application : Widely used as a fungicide (FRAC code A3). The methyl group enhances stability, while the hydroxyl group contributes to hydrogen bonding .

3-Phenyl-2-(Phenylsulfonyl)-5(2H)-Isoxazolone

- Substituents : Phenylsulfonyl at position 2, phenyl at position 3.

- Properties : Molecular weight ~331.3 g/mol. Sulfonyl groups are strong electron-withdrawing moieties, enhancing electrophilicity at adjacent positions .

- Contrast : The propionyl group in the target compound is less electron-withdrawing than sulfonyl, possibly favoring different reaction intermediates.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 3-Phenyl-2-propionyl-5(2H)-isoxazolone* | ~218.2 (estimated) | Not reported | Phenyl, propionyl |

| 4-Propionyl derivative (11a) | ~400 | 219 | Propionyl, bromophenylamino |

| Hymexazol | 99.1 | 86–87 | Hydroxyl, methyl |

| 3-Phenyl-2-sulfonyl derivative | 331.3 | Not reported | Phenylsulfonyl |

*Estimated based on 3-phenyl-5(4H)-isoxazolone (MW 161.16) with added propionyl group .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-phenyl-2-propionyl-5(2H)-isoxazolone derivatives?

The synthesis typically involves cyclocondensation reactions using β-keto esters or enamine intermediates. For example:

- Enamine salt route : Reacting ethyl acetoacetate derivatives with hydroxylamine hydrochloride under acidic conditions forms the isoxazolone core .

- Photochemical methods : Substituted isoxazolones can undergo photochemical ring-opening or rearrangement, enabling functionalization at the C-3 or C-4 positions .

- Acetylation : Post-synthetic modification (e.g., acetic anhydride reflux in acetic acid) introduces propionyl groups, as seen in analogous compounds .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | NHOH·HCl, HCl, reflux | 70–85% | |

| Acetylation | AcO, AcOH, 45–50 min | 74% |

Q. How are 3-phenyl-2-propionyl-5(2H)-isoxazolones characterized spectroscopically?

Comprehensive characterization includes:

- C-NMR : Peaks at δ 161–166 ppm confirm the carbonyl group, while aromatic carbons appear at δ 114–158 ppm .

- FT-IR : Strong absorption at ~1773 cm (C=O stretch) and ~1683 cm (conjugated carbonyl) .

- Mass Spectrometry : Base peaks at m/z 279 and 404 correspond to fragmentation of the propionyl and nitropyridinyl substituents .

Q. Example Spectral Data :

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| C-NMR | δ 165.88 ppm | Isoxazolone C=O |

| FT-IR | 1773 cm | Isoxazolone ring C=O |

| MS | m/z 432 (M) | Molecular ion |

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in isoxazolone derivatives?

Regioselectivity depends on:

- Substrate electronics : Electron-withdrawing groups (e.g., nitro) at C-5 direct electrophilic substitution to C-4 .

- Catalytic effects : Acidic conditions favor enamine intermediates for C-3 functionalization, while basic media promote nucleophilic attacks at C-4 .

- Thermal vs. photochemical pathways : Thermal reactions stabilize aromatic intermediates, whereas UV irradiation induces ring-opening rearrangements .

Q. Contradictions in Data :

Q. What strategies mitigate instability of 3-phenyl-2-propionyl-5(2H)-isoxazolones in aqueous media?

- Protective groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during synthesis .

- pH control : Stability improves in mildly acidic buffers (pH 4–6), preventing hydrolytic cleavage of the isoxazolone ring .

- Lyophilization : Freeze-drying enhances shelf life by reducing water-mediated degradation .

Q. How can researchers resolve contradictions in reported biological activity data for isoxazolone derivatives?

- Dose-response standardization : Use consistent molar concentrations (e.g., 10–100 µM) to compare antimicrobial assays .

- Cell-line validation : Discrepancies in anticancer activity (e.g., IC variations) may stem from differences in HeLa vs. MCF-7 cell viability protocols .

- Metabolite profiling : LC-MS/MS can identify active metabolites vs. parent compounds in pharmacokinetic studies .

Q. What computational methods predict the reactivity of 3-phenyl-2-propionyl-5(2H)-isoxazolones?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic aromatic substitution pathways .

- Molecular docking : Simulate binding affinities with target enzymes (e.g., COX-2) to prioritize synthetic targets .

- QSAR models : Correlate substituent Hammett constants (σ) with antibacterial activity to design optimized analogs .

Q. How are synthetic byproducts analyzed and minimized in isoxazolone synthesis?

- HPLC-MS : Detect side products (e.g., hydrolyzed rings or acetylated impurities) using C18 columns and 0.1% formic acid mobile phase .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to reduce diketone byproduct formation .

- Temperature gradients : Lower reaction temperatures (<80°C) suppress Fries-like rearrangements in propionylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.